molecular formula C22H15NO7 B11634528 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione

5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B11634528
M. Wt: 405.4 g/mol
InChI Key: JAMKXICQXMTYGX-UHFFFAOYSA-N
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Description

The compound 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic molecule that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the furan ring can participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and dioxane-dione moieties allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C22H15NO7

Molecular Weight

405.4 g/mol

IUPAC Name

5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C22H15NO7/c1-13-11-15(23(26)27)7-9-17(13)19-10-8-16(28-19)12-18-20(24)29-22(30-21(18)25)14-5-3-2-4-6-14/h2-12,22H,1H3

InChI Key

JAMKXICQXMTYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4

Origin of Product

United States

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